6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-isonicotinate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-isonicotinate involves multiple steps. The starting material is often a corticosteroid precursor, which undergoes several chemical transformations including fluorination, hydroxylation, and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical modifications are achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-isonicotinate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-isonicotinate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and as a model compound in drug development
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammatory and immune responses. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity. The molecular targets and pathways involved include the NF-kB pathway and the MAPK signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: An isomer of dexamethasone with similar anti-inflammatory properties.
Flumethasone: Another corticosteroid with potent anti-inflammatory effects.
Diflorasone: A related compound used in dermatology for its anti-inflammatory properties.
Uniqueness
6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-isonicotinate is unique due to its specific fluorination pattern and esterification at the 21-position, which enhances its potency and duration of action compared to other corticosteroids .
Properties
CAS No. |
94087-99-7 |
---|---|
Molecular Formula |
C28H31F2NO6 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C28H31F2NO6/c1-15-10-18-19-12-21(29)20-11-17(32)4-7-25(20,2)27(19,30)22(33)13-26(18,3)28(15,36)23(34)14-37-24(35)16-5-8-31-9-6-16/h4-9,11,15,18-19,21-22,33,36H,10,12-14H2,1-3H3/t15-,18+,19+,21+,22+,25+,26+,27?,28+/m1/s1 |
InChI Key |
HBLWCWSTOFNBPO-XBROQFFESA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.